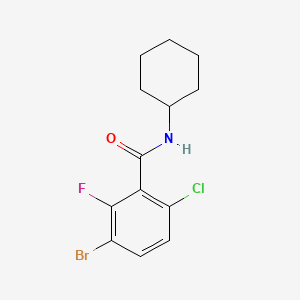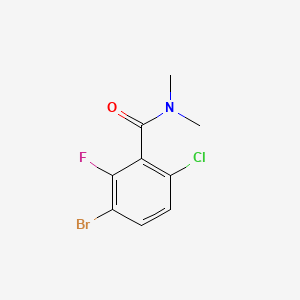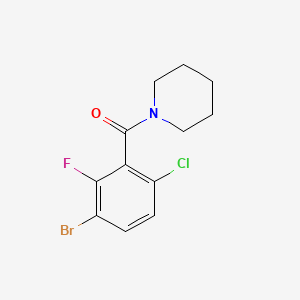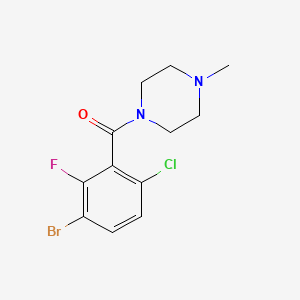
3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide” is a chemical compound with the CAS Number: 2504201-83-4 . It has a molecular weight of 292.53 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) . This indicates that the compound contains a benzamide group with bromine, chlorine, and fluorine substituents, as well as a cyclopropyl group attached to the nitrogen atom of the amide group.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 308.5±42.0 °C , and its predicted density is 1.70±0.1 g/cm3 . The pKa value, which indicates the acidity or basicity of the compound, is predicted to be 12.61±0.20 .Aplicaciones Científicas De Investigación
Brominated Compounds in Environmental Health
Brominated compounds, similar in structure or functional groups to 3-Bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide, have been extensively studied for their environmental and health impacts. For instance, Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in brominated flame retardants, are known for their toxicological similarities to chlorinated analogs like PCDDs and PCDFs. These compounds induce hepatic enzymes and cause significant toxic effects such as thymic atrophy and reproductive toxicity in animal models. Their biological effects suggest a strong binding affinity to cytosolic receptors, mediating toxicities similarly to chlorinated dioxins and furans, highlighting the potential environmental and health risks associated with brominated flame retardants and byproducts (Mennear & Lee, 1994).
Synthesis and Applications in Organic Chemistry
The synthesis of brominated and fluorinated compounds plays a crucial role in organic and medicinal chemistry, offering pathways to develop new materials and drugs. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing efficient methodologies for producing compounds used in pharmaceuticals such as flurbiprofen. Such research underscores the ongoing need for innovative synthesis techniques that minimize environmental impact while maximizing yield and purity, relevant to the study and application of this compound in various scientific domains (Qiu et al., 2009).
Environmental and Health Implications
The environmental persistence and bioaccumulation potential of brominated and related halogenated compounds necessitate ongoing research into their effects on human health and ecosystems. Studies on the occurrence, fate, and behavior of these compounds in aquatic environments, for example, shed light on their widespread presence and the challenges associated with mitigating their impacts. Research into the mechanisms of toxicity, environmental degradation pathways, and the development of safer alternatives is critical for addressing the environmental and health risks posed by these compounds (Haman et al., 2015).
Propiedades
IUPAC Name |
3-bromo-6-chloro-N-cyclopropyl-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-6-3-4-7(12)8(9(6)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVKXQDTXURLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)

![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)








